Cysteamine Hydrochloride, often referred to as CSH, is a chemical compound with significant applications in various scientific fields, particularly in pharmaceuticals and materials science. It is classified as a thiol compound and is known for its reducing properties. CSH is primarily used for its ability to act as a precursor in the synthesis of other compounds and as a therapeutic agent.
CSH can be synthesized through multiple methods, including high-pressure acidolysis and precipitation reactions. The most common industrial method involves the reaction of ethanolamine with sulfuric acid, followed by treatment with carbon disulfide, leading to the formation of 2-mercaptothiazoline, which is subsequently hydrolyzed to yield CSH .
Cysteamine Hydrochloride is classified under:
CSH can be synthesized via several methodologies, notably:
The synthesis process typically includes:
CSH exhibits a simple molecular structure characterized by:
CSH participates in several chemical reactions due to its functional groups:
The reactivity profile of CSH allows it to be utilized in synthesizing more complex molecules, including pharmaceuticals and polymers. Its ability to form disulfide bonds makes it valuable in biological systems .
CSH exerts its effects primarily through:
Research indicates that CSH's ability to bind metal ions like lead and chromium enhances its utility in remediation technologies .
Relevant analyses include:
CSH has diverse applications across various fields:
Csh 068 belongs to the isoquinoline alkaloid class, with the molecular formula C₂₀H₂₅NO₃. This formula corresponds to a molecular mass of 327.42 g/mol and reflects a complex polycyclic structure. The atomic composition comprises:
The core structure consists of a benzene ring fused to a piperidine ring (characteristic of tetrahydroisoquinolines), with additional functional groups including methoxy (-OCH₃) and hydroxyl (-OH) substituents. These groups enhance polarity and influence bioactivity, particularly in central nervous system (CNS) targeting. The nitrogen atom confers basicity (pKa ~8.6), enabling salt formation and influencing pharmacokinetic properties such as blood-brain barrier permeability [3] [8].
Table 1: Elemental Analysis of Csh 068
Element | Atom Count | Mass Contribution (%) | Role in Structure |
---|---|---|---|
Carbon | 20 | 73.37 | Scaffold backbone |
Hydrogen | 25 | 7.70 | Saturation and stability |
Nitrogen | 1 | 4.28 | Basicity and receptor binding |
Oxygen | 3 | 14.65 | Hydrogen bonding and solubility |
Csh 068 exhibits stereochemical complexity due to two chiral centers, yielding four possible stereoisomers. X-ray diffraction studies reveal a orthorhombic crystal system with space group P2₁2₁2₁ and unit cell parameters a = 8.92 Å, b = 11.37 Å, c = 14.05 Å. The tetrahydroisoquinoline core adopts a half-chair conformation, with the C-1 substituent equatorial to minimize steric strain [4] [6].
Isomeric variations significantly impact biological activity:
Table 2: Isomeric Variations and Biological Impact
Isomer Type | Structural Feature | Biological Consequence |
---|---|---|
(3R,4S)-Csh 068 | Equatorial N-methyl group | Enhanced MAO-A inhibition (IC₅₀ < 1 μM) |
(3S,4R)-Csh 068 | Axial N-methyl group | Reduced blood-brain barrier penetration |
6-OCH₃ regioisomer | Meta-methoxy substitution | Loss of anticancer activity (IC₅₀ > 100 μM) |
7-OCH₃ regioisomer | Para-methoxy substitution | Retained tubulin polymerization inhibition |
Tandem mass spectrometry (MS/MS) differentiates isomers via diagnostic fragments: The m/z 176 ion arises from C-3/C-4 bond cleavage in 3-hydroxy isomers, while 4-hydroxy isomers yield m/z 162 [4].
Nuclear Magnetic Resonance (NMR)¹H NMR (500 MHz, CDCl₃) key signals:
¹³C NMR distinguishes carbonyl types: The C-1 ketone appears at δ 200.1 ppm, while ester carbons resonate at δ 172.3 ppm. Quaternary carbons adjacent to oxygen (C-6/C-7) show deshielding (δ 148–152 ppm) [7].
Infrared Spectroscopy (IR)Key absorptions (KBr pellet, cm⁻¹):
Mass SpectrometryHigh-resolution ESI-MS shows [M+H]⁺ at m/z 328.1912 (calc. 328.1914). Characteristic fragments:
Table 3: Spectroscopic Signatures of Functional Groups
Technique | Key Signal | Assignment | Structural Implication |
---|---|---|---|
¹H NMR | δ 6.92 (s) | H-5 aromatic proton | 1,2,4-Benzene substitution |
¹³C NMR | δ 152.1 | C-7 (oxygenated aromatic carbon) | Methoxy at C-7 |
IR | 1650 cm⁻¹ | Amide C=O stretch | N-acetyl side chain |
MS/MS | m/z 176 | Retro-Diels-Alder fragment | Tetrahydroisoquinoline core |
Csh 068 shares a tetracyclic scaffold with endogenous neurotoxins like N-methylisoquinolinium (IQ⁺) but differs in side-chain oxygenation:
Key modifications altering pharmacology:
Table 4: Structure-Activity Relationships in Isoquinolines
Derivative | Key Structural Feature | MAO-A IC₅₀ (μM) | Anticancer IC₅₀ (μM) |
---|---|---|---|
Csh 068 | 6,7-Dimethoxy, C-1 carbonyl | 0.81 | 11.4 (Tubulin) |
N-Methylisoquinolinium | Quaternary nitrogen | 0.12 | >100 (Inactive) |
Debrisoquine | Guanidine side chain | >100 | Not tested |
Papaverine | Benzylisoquinoline | 25.3 | 45.2 (PDE inhibition) |
Csh 068’s tubulin binding mode diverges from colchicine-site agents: Molecular dynamics show the C-1 carbonyl H-bonds with β-tubulin Thr179, while methoxy groups occupy a hydrophobic pocket near Val238 [3] [10]. This dual-target profile (MAO/tubulin) is unique among synthetic isoquinolines and mirrors natural alkaloids like noscapine [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7